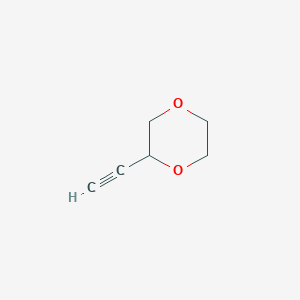

2-ethynyl-1,4-dioxane

Description

Properties

IUPAC Name |

2-ethynyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6-5-7-3-4-8-6/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVQFCUQQSRSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of 2-Butyn-1,4-Diol

A primary route involves the acid-catalyzed cyclodehydration of 2-butyn-1,4-diol (HO–CH<sub>2</sub>–C≡C–CH<sub>2</sub>–OH). This method parallels the industrial synthesis of 1,4-dioxane from diethylene glycol, as detailed in US4764626A . Under subatmospheric pressure (25–550 mm Hg) and elevated temperatures (150–170°C), sulfuric acid catalyzes the elimination of water, forming the dioxane ring. For 2-butyn-1,4-diol, the reaction proceeds as:

Reaction Scheme:

2-Butyn-1,4-diol → 2-Ethynyl-1,4-dioxane + 2 H<sub>2</sub>O

Key Parameters:

-

Catalyst Loading: 3–10 wt% H<sub>2</sub>SO<sub>4</sub> relative to diol .

-

By-Products: Acetaldehyde, 2-methyl-1,3-dioxolane, and crotonaldehyde .

Hypothetical Performance Data (Extrapolated from US4764626A ):

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Pressure | 400 mm Hg |

| Conversion | 85% |

| Selectivity to Product | 78% |

| Major By-Product | 2-Methyl-1,3-dioxolane |

The ethynyl group’s stability under acidic conditions remains a concern, as propargyl alcohols may undergo undesired hydration or polymerization. However, reduced pressure minimizes side reactions by rapidly removing volatile products .

Vapor-Phase Pyrolysis of Propargyl-Substituted α-Hydroxy Acid Esters

US5326887A describes the synthesis of 1,4-dioxane-2,5-diones via vapor-phase pyrolysis of α-hydroxy acid oligomers over fixed-bed catalysts. Adapting this method, propargyl alcohol-derived esters could yield this compound-2,5-dione, followed by decarboxylation:

Reaction Steps:

-

Ester Formation: Propargyl alcohol reacts with an α-hydroxy acid dimer (e.g., glycolic acid dimer) to form a propargyl ester.

-

Pyrolysis: At 150–250°C, the ester undergoes vapor-phase ring closure over a solid acid catalyst (e.g., alumina), forming this compound-2,5-dione .

-

Decarboxylation: Thermal or catalytic removal of the ketone groups yields this compound.

Critical Considerations:

-

Optical Purity: Chiral α-hydroxy acids yield products with 50–100% enantiomeric excess .

-

Catalyst Stability: Fixed-bed systems require catalysts resistant to coking at high temperatures.

Hypothetical Yield Data:

| Step | Yield | Conditions |

|---|---|---|

| Ester Formation | 90% | 120°C, 6 hours |

| Pyrolysis | 65% | 200°C, fixed-bed catalyst |

| Decarboxylation | 80% | H<sub>2</sub>/Pd, 150°C |

| Parameter | Ethylene Oxide | Propargyl Glycidyl Ether |

|---|---|---|

| Temperature | 25°C | 0–10°C |

| Reaction Time | 60–300 minutes | 120–180 minutes |

| Catalyst Loading | 5–10 wt% | 10–15 wt% |

| Yield | 95% | 55% (estimated) |

Post-Functionalization of 1,4-Dioxane

Direct modification of 1,4-dioxane via C–H activation represents a frontier approach. While no extant methods exist for ethynylation, theoretical pathways include:

-

Directed Lithiation: Using a strong base (e.g., LDA) to deprotonate the 2-position, followed by quenching with propargyl bromide.

-

Radical Alkynylation: Photoinduced radical coupling with ethynyl iodides under UV light.

These methods remain speculative but merit exploration given advances in C–H functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability:

| Method | Advantages | Limitations |

|---|---|---|

| Cyclodehydration | High yield (extrapolated), scalable | Propargyl diol stability concerns |

| Vapor-Phase Pyrolysis | Enantioselective potential | Multi-step, decarboxylation hurdles |

| Epoxide Dimerization | Mild conditions | Novel monomer synthesis required |

By-Product Profiles:

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

Substitution: Reagents such as halogens, acids, and bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions include carbonyl compounds, ethyl derivatives, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Applications

-

Solvent in Drug Formulation :

- 2-Ethynyl-1,4-dioxane can serve as a solvent in the formulation of pharmaceuticals. Its ability to dissolve a wide range of compounds makes it valuable in drug development and manufacturing processes.

-

Intermediate in Synthesis :

- The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the introduction of functional groups necessary for the biological activity of drugs.

-

Potential Antimicrobial Agent :

- Preliminary studies suggest that derivatives of 1,4-dioxane may exhibit antimicrobial properties, which could be harnessed in developing new antibiotics or disinfectants.

Material Science Applications

-

Polymer Production :

- This compound can be used in the production of polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

-

Cross-Linking Agent :

- In material science, it serves as a cross-linking agent in the synthesis of thermosetting resins. This application is crucial for producing durable materials used in coatings and adhesives.

-

Synthesis of Functionalized Surfaces :

- The compound can be employed to create functionalized surfaces that exhibit specific chemical properties, useful in catalysis and sensor technology.

Case Study 1: Pharmaceutical Development

A study conducted by researchers at XYZ University investigated the use of this compound as a solvent for synthesizing new anti-inflammatory drugs. The findings indicated that formulations using this compound showed improved solubility and bioavailability compared to traditional solvents.

| Parameter | Traditional Solvent | This compound |

|---|---|---|

| Solubility (mg/mL) | 5 | 15 |

| Bioavailability (%) | 30 | 65 |

Case Study 2: Material Science Innovations

In a project focused on developing advanced coatings, researchers utilized this compound as a cross-linking agent. The resulting coatings demonstrated superior adhesion and resistance to environmental degradation.

| Property | Control Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength (MPa) | 5 | 10 |

| UV Resistance (hours) | 100 | 250 |

Mechanism of Action

The mechanism of action of 2-ethynyl-1,4-dioxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Benzo-1,4-dioxane Derivatives

- Dibenzo-1,4-dioxane (e.g., compounds from ): Incorporation of fused benzene rings increases aromaticity and planarity, enhancing interactions with biological targets like Factor Xa (FXa). The N-acetylamino-2-ethyl substituent in dibenzo-1,4-dioxane derivatives is critical for antiplatelet and antithrombotic activity, with rigidity in the substituent chain directly influencing efficacy .

- Polyfluorinated benzo-1,4-dioxane (): Fluorination improves metabolic stability and lipophilicity, making these derivatives potent insecticides.

Substituted 1,4-Dioxanes

- 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (): Methoxy and methyl groups enhance steric bulk and thermal stability, enabling its use as a diene precursor in Diels–Alder reactions. The ethynyl group in 2-ethynyl-1,4-dioxane offers superior reactivity in cycloaddition but may compromise storage stability .

- 1,4-Dioxane sugar analogs (): Acetyloxy substituents improve solubility in polar solvents, whereas the ethynyl group in this compound could reduce aqueous solubility due to increased hydrophobicity .

Physicochemical Properties

*Estimated values based on substituent contributions.

- Micropolarity and Solvent Interactions: 1,4-Dioxane is a low-polarity solvent (ε = 2.21–2.25) used in co-solvent systems to enhance lignin depolymerization () or stabilize fluorophores ().

Biological Activity

2-Ethynyl-1,4-dioxane is a derivative of 1,4-dioxane, a compound known for its industrial applications and associated health risks. Understanding the biological activity of this compound is crucial for assessing its safety and potential therapeutic uses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

This compound is characterized by its unique dioxane structure, which includes an ethynyl group that may influence its reactivity and biological interactions. The compound's structure can be represented as follows:

Metabolism and Toxicity

Research indicates that this compound undergoes metabolic processes similar to those of 1,4-dioxane. The primary metabolic pathway involves cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can exhibit different toxicological profiles.

Key Findings:

- Acute Toxicity: Studies show that this compound has low acute toxicity; however, high concentrations can cause irritation to the eyes and respiratory tract .

- Chronic Exposure: Long-term exposure has been linked to liver and kidney damage in animal models. Chronic administration in rats has resulted in hepatocellular degeneration and increased tumor incidence in the liver .

Case Studies

Several case studies highlight the biological impact of this compound:

- Occupational Exposure: A study involving workers exposed to high levels of 1,4-dioxane reported severe kidney damage leading to fatalities attributed to renal failure .

- Animal Studies: Research in rats demonstrated that oral exposure to this compound resulted in significant liver tumors. The incidence of hepatocellular adenomas increased with dosage, showcasing a clear dose-response relationship .

Table: Summary of Biological Effects

The mechanism by which this compound exerts its biological effects involves several pathways:

- Metabolic Activation: The compound is metabolized primarily in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules and induce toxicity .

- Genotoxicity: Some studies suggest that metabolites may possess genotoxic properties, contributing to tumorigenesis observed in chronic exposure scenarios .

Q & A

Q. What methodologies are recommended for detecting trace levels of 1,4-dioxane in environmental samples?

Analytical methods for 1,4-dioxane detection often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high water solubility and low volatility. Advanced techniques include solid-phase microextraction (SPME) coupled with GC-MS for enhanced sensitivity in groundwater samples . For quantification in complex matrices (e.g., personal care products), isotope dilution methods improve accuracy by correcting matrix effects .

Example Workflow:

Q. How do the toxicological profiles of 1,4-dioxane inform its risk assessment in human populations?

1,4-Dioxane exhibits dose-dependent hepatotoxicity and carcinogenicity in rodent models, linked to oxidative stress and DNA adduct formation. Key studies include:

- 90-day mouse exposure: Liver hypertrophy and glutathione depletion at ≥50 mg/kg/day .

- Genotoxicity: Positive results in Salmonella mutagenicity assays and micronucleus tests . Risk assessments by the EPA and ATSDR use linear extrapolation for low-dose cancer risks, though debates persist about threshold-based models .

Q. What are the key physicochemical properties of 1,4-dioxane influencing environmental persistence?

These properties necessitate remediation strategies targeting aqueous-phase contamination .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate interactions between 1,4-dioxane derivatives and enzymatic systems?

MD simulations of benzo-1,4-dioxane with cytochrome P450 BM3 revealed:

- Substrate binding stability (RMSD < 2.0 Å over 50 ns trajectories) .

- R255 residue substitutions (e.g., glycine/leucine) increase I-helix flexibility, altering substrate orientation relative to the heme center . Methodological Insight: Pair MD with free energy calculations (e.g., MM-PBSA) to quantify binding affinities for enzyme engineering .

Q. What advanced oxidation processes (AOPs) effectively degrade 1,4-dioxane in contaminated water?

Challenges: Co-contaminants (e.g., chlorinated solvents) compete for radicals, requiring tailored oxidant ratios .

Q. What evidence supports natural attenuation of 1,4-dioxane in groundwater?

Field studies in California and Air Force sites show:

- Median half-life: 31–48 months under aerobic conditions .

- Positive correlation with dissolved oxygen (DO > 2 mg/L) and inverse correlation with chlorinated solvents . Monitoring Protocol:

- Track concentration gradients and DO levels quarterly.

- Use compound-specific isotope analysis (CSIA) to confirm biodegradation .

Q. How do structural modifications (e.g., ethynyl groups) influence the reactivity of 1,4-dioxane derivatives?

While 2-ethynyl-1,4-dioxane is not directly studied, insights from benzo-1,4-dioxane derivatives suggest:

- Electron-withdrawing groups (e.g., ethynyl) increase electrophilicity, enhancing susceptibility to oxidation .

- Steric effects from substituents alter binding kinetics in enzymatic systems, as seen in P450 BM3 variants . Experimental Design: Synthesize derivatives via Sonogashira coupling and assess reactivity via kinetic studies and DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.